molecular formula C11H14BrF B14048280 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene

1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene

Cat. No.: B14048280
M. Wt: 245.13 g/mol
InChI Key: XSIBWMVQIYGDJT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-3-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the benzylic position, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Elimination Reactions: The compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond.

    Oxidation and Reduction: These reactions involve electron transfer processes that alter the oxidation state of the compound.

Comparison with Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of a fluorine atom.

    1-Bromo-3-phenylpropane: Contains a phenyl group instead of an ethyl group.

    1-(3-Bromopropyl)-2-methylbenzene: Contains a methyl group instead of an ethyl group.

Uniqueness: 1-(3-Bromopropyl)-2-ethyl-3-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the bromopropyl, ethyl, and fluorine substituents makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C11H14BrF

Molecular Weight

245.13 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C11H14BrF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

XSIBWMVQIYGDJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CCCBr

Origin of Product

United States

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